(1R,2S)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL
Description
(1R,2S)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL is a chiral amino alcohol derivative featuring a 2-chloro-4-(trifluoromethyl)phenyl substituent. Its molecular formula is C₁₀H₁₁ClF₃NO, with a molecular weight of 253.65 g/mol (based on its enantiomer’s data) . The compound’s stereochemistry and electron-withdrawing substituents (Cl and CF₃) make it a candidate for studying structure-activity relationships in medicinal or agrochemical contexts.
Properties
Molecular Formula |
C10H11ClF3NO |
|---|---|
Molecular Weight |
253.65 g/mol |
IUPAC Name |
(1R,2S)-1-amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H11ClF3NO/c1-5(16)9(15)7-3-2-6(4-8(7)11)10(12,13)14/h2-5,9,16H,15H2,1H3/t5-,9-/m0/s1 |
InChI Key |
DHBOVKQSAWFJOG-CDUCUWFYSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=C(C=C(C=C1)C(F)(F)F)Cl)N)O |
Canonical SMILES |
CC(C(C1=C(C=C(C=C1)C(F)(F)F)Cl)N)O |
Origin of Product |
United States |
Preparation Methods
Asymmetric Amination of Prochiral Precursors
One common approach is the asymmetric amination of a suitable prochiral ketone or aldehyde precursor bearing the 2-chloro-4-(trifluoromethyl)phenyl group. This step is typically catalyzed by chiral transition metal complexes or organocatalysts, which facilitate the selective formation of the (1R,2S) stereocenters.
- Starting materials: 2-chloro-4-(trifluoromethyl)acetophenone derivatives or corresponding aldehydes.
- Catalysts: Chiral ligands with metals such as Rh, Ru, or organocatalysts like proline derivatives.
- Amination agents: Ammonia or primary amines under reductive amination conditions.
- Outcome: Formation of the amino alcohol with controlled stereochemistry.
Reduction of Chiral Epoxides
Another method involves the stereoselective ring-opening of chiral epoxides derived from the corresponding styrene derivatives:
- Step 1: Epoxidation of 2-chloro-4-(trifluoromethyl)styrene using chiral oxidants or enzymes to obtain enantiomerically enriched epoxides.
- Step 2: Nucleophilic ring-opening with ammonia or amines to yield the amino alcohol with (1R,2S) configuration.
This method leverages the inherent stereochemical information of the epoxide intermediate to ensure the desired stereochemistry in the product.
Chiral Auxiliary-Mediated Synthesis
Use of chiral auxiliaries attached to the aromatic ring or side chain can direct the stereochemical outcome during the formation of the amino alcohol:
- Auxiliaries: Evans oxazolidinones or other chiral amides.
- Process: Diastereoselective addition of nucleophiles followed by auxiliary removal.
- Advantage: High stereoselectivity and yield.
Reaction Conditions and Optimization
Industrial and laboratory preparations emphasize the optimization of reaction parameters to maximize yield and enantiomeric purity:
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Temperature | 0°C to room temperature | Lower temps favor stereoselectivity |
| Solvent | Polar aprotic solvents (e.g., THF, DMF) | Solvent choice affects catalyst activity |
| Catalyst loading | 1-10 mol% | Balances cost and efficiency |
| Reaction time | Several hours to overnight | Monitored by TLC or HPLC |
| pH control | Mildly acidic to neutral | Prevents side reactions |
Purification and Characterization
Post-reaction, the compound is purified by chromatographic techniques such as silica gel column chromatography or preparative HPLC to isolate the enantiomerically pure product. Characterization typically involves:
- NMR spectroscopy: To confirm structure and stereochemistry.
- Chiral HPLC: To determine enantiomeric excess.
- Mass spectrometry: To verify molecular weight.
- Optical rotation: To confirm stereochemical configuration.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Asymmetric Reductive Amination | Chiral metal catalysts, ammonia, ketone | High stereocontrol, scalable | Catalyst cost, sensitivity to moisture |
| Epoxide Ring-Opening | Chiral epoxidation, nucleophilic amine | Direct stereochemical control | Requires epoxide intermediate |
| Chiral Auxiliary Approach | Chiral auxiliaries, nucleophilic addition | High diastereoselectivity | Additional steps for auxiliary removal |
Research Findings and Trends
- Recent patents and literature highlight the use of novel chiral catalysts that improve stereoselectivity and reduce reaction times.
- Solvent-free and base-catalyzed methods have been explored for related amino alcohols, indicating potential green chemistry applications.
- The trifluoromethyl and chloro substituents influence both reactivity and biological activity, making precise synthetic control vital.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
(1R,2S)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which (1R,2S)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Stereochemistry
The (1R,2S) and (1S,2R) enantiomers of the 2-chloro-4-CF₃ derivative share identical molecular formulas but differ in stereochemistry.
Substituent Effects
- Chlorine vs.
- Position of CF₃ : Shifting CF₃ from the 4- to 5-position on the phenyl ring (e.g., 2-F-5-CF₃ analog ) modifies the molecule’s electronic distribution and steric interactions.
- Trifluoromethylthio (SCF₃) : The SCF₃ group in the 4-SCF₃ derivative increases lipophilicity (logP ~2.8 estimated) compared to Cl/CF₃ substituents, which could enhance bioavailability.
Functional Group Variations
The (2S,1R)-2-Amino-3-fluoro-1-(4-iodophenyl)-propan-1-ol introduces an iodine atom, which significantly increases molecular weight (295.09 g/mol) and may confer utility in radiolabeling studies. The additional fluorine on the propanol chain further diversifies its stereoelectronic profile.
Research and Application Insights
While specific biological data for this compound are unavailable, insights can be inferred from structurally related compounds:
- Synthetic Challenges: The discontinuation of the (1S,2R) enantiomer underscores the difficulty in scaling up chiral amino alcohols, possibly due to low yields or racemization issues.
Biological Activity
(1R,2S)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL, commonly referred to as compound 1335873-86-3, is a chiral amino alcohol that exhibits significant biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
The molecular formula of this compound is C10H11ClF3NO, with a molecular weight of 253.65 g/mol. The compound features a trifluoromethyl group and a chloro substituent on the aromatic ring, which are known to influence its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C10H11ClF3NO |
| Molecular Weight | 253.65 g/mol |
| CAS Number | 1335873-86-3 |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit anticancer activity. A study highlighted its potential as an inhibitor of the ABCB1 efflux pump, which is often overexpressed in cancer cells and contributes to drug resistance. This inhibition could enhance the efficacy of chemotherapeutic agents by preventing their expulsion from cancer cells .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. In vitro studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's . The specific mechanisms involve modulation of signaling pathways related to cell survival and inflammation.
Study 1: Inhibition of ABCB1
A recent study examined the effects of this compound on ABCB1-mediated drug transport. Results demonstrated that this compound significantly reduced the efflux of doxorubicin in resistant cancer cell lines, suggesting its potential as an adjuvant therapy in cancer treatment .
Study 2: Neuroprotection in Animal Models
In animal models of neurodegeneration, administration of this compound was associated with reduced neuronal loss and improved cognitive function. Histological analysis revealed decreased markers of inflammation and apoptosis in treated subjects compared to controls .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary data suggest that it may interact with specific receptors involved in neurotransmission and cellular signaling pathways related to apoptosis and proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
